Methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 7-(4-bromophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the tetrazolopyrimidine family. These compounds are known for their diverse pharmacological activities, including antituberculosis, anticonvulsant, and antidepressant properties . The unique structure of this compound, featuring a tetrazolo[1,5-a]pyrimidine core, makes it a subject of interest in both organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(4-bromophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate can be achieved through a Biginelli reaction. This is an acid-catalyzed multicomponent condensation reaction involving an aromatic aldehyde, urea, and ethyl acetoacetate . The reaction typically uses hydrochloric acid as a catalyst and is carried out under reflux conditions in ethanol . Another method involves the use of a cellulose-based silver-loaded magnetic bionanocomposite catalyst, which offers advantages such as short reaction time and high yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Biginelli reaction or employing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 7-(4-bromophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 7-(4-bromophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its pharmacological activities, including anticonvulsant and antidepressant properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of methyl 7-(4-bromophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its pharmacological effects. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-methyl-7-(4-morpholinophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
- 5-Methyl-7-aryl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylic ester derivatives
Uniqueness
Methyl 7-(4-bromophenyl)-5-ethyl-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxylate is unique due to its specific bromophenyl substitution, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for further research and development in various fields .
Properties
Molecular Formula |
C14H14BrN5O2 |
---|---|
Molecular Weight |
364.20 g/mol |
IUPAC Name |
methyl 7-(4-bromophenyl)-5-ethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C14H14BrN5O2/c1-3-10-11(13(21)22-2)12(8-4-6-9(15)7-5-8)20-14(16-10)17-18-19-20/h4-7,12H,3H2,1-2H3,(H,16,17,19) |
InChI Key |
XUJAMPKZULDUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)Br)C(=O)OC |
Origin of Product |
United States |
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